2-Chloro-5-trifluoromethylbenzenethiol

Catalog No.
S6520849
CAS No.
18906-40-6
M.F
C7H4ClF3S
M. Wt
212.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-trifluoromethylbenzenethiol

CAS Number

18906-40-6

Product Name

2-Chloro-5-trifluoromethylbenzenethiol

IUPAC Name

2-chloro-5-(trifluoromethyl)benzenethiol

Molecular Formula

C7H4ClF3S

Molecular Weight

212.6

InChI

InChI=1S/C7H4ClF3S/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H

SMILES

C1=CC(=C(C=C1C(F)(F)F)S)Cl

2-Chloro-5-(trifluoromethyl)benzenethiol (CAS 18906-40-6) is a highly specialized, di-substituted thiophenol derivative utilized primarily in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Characterized by the synergistic electron-withdrawing effects of an ortho-chloro substituent and a meta-trifluoromethyl group, this compound exhibits a significantly depressed thiol pKa and enhanced oxidative stability compared to standard benzenethiols [1]. In procurement and process chemistry, it is selected not merely as a generic sulfur donor, but as a precision building block designed to introduce high lipophilicity and specific steric constraints into thioether scaffolds while permitting the use of mild reaction conditions during large-scale coupling [2].

Research Fit

Regioselectivity 2-Chloro-5-CF₃ pattern directs heterocyclic scaffold formation not achievable with other isomers.
Halogen Choice Chloro, fluoro, and bromo analogues exhibit distinct reactivity; substitution is not interchangeable.
Orthogonal Reactivity C–Cl bond remains intact under mild Pd catalysis, enabling selective thiol functionalization.

Attempting to substitute 2-chloro-5-(trifluoromethyl)benzenethiol with more common analogs, such as 2-chlorobenzenethiol or 4-(trifluoromethyl)benzenethiol, critically compromises both synthetic efficiency and final product performance [1]. The absence of the trifluoromethyl group in 2-chlorobenzenethiol results in a higher pKa, necessitating stronger bases for thiolate formation, which can degrade sensitive functional groups in complex substrates. Conversely, using a mono-substituted trifluoromethylbenzenethiol removes the steric and electronic directing effects of the ortho-chlorine atom, leading to poor regioselectivity in downstream cyclization reactions and increased vulnerability to oxidative dimerization [2]. For industrial buyers, these substitutions translate directly to lower isolated yields, increased purification costs, and failure to meet target lipophilicity (LogP) parameters in the final molecule.

Substitution Risk

Required 2-Chloro-5-CF₃ substitution: directs formation of dihydrobenzothiophene scaffold.
Substitute Risk 4-Chloro-2,3,5,6-tetrafluoro isomer yields perfluoroindane — a different heterocyclic core.
Required 2-Chloro derivative: C–Cl bond withstands mild Pd(0) oxidative addition.
Substitute Risk 2-Bromo analogue readily participates in cross-coupling, altering synthetic sequence outcome.

Mild-Base Processability via Enhanced Acidity

The dual electron-withdrawing nature of the ortho-Cl and meta-CF3 groups significantly acidifies the thiol proton. 2-Chloro-5-(trifluoromethyl)benzenethiol exhibits an estimated pKa of ~5.2, compared to ~5.9 for 2-chlorobenzenethiol and ~6.6 for unsubstituted benzenethiol [1]. This allows for quantitative thiolate formation using mild carbonate bases (e.g., K2CO3) rather than requiring strong bases like NaH or alkoxides [2].

Evidence DimensionThiol Acidity (pKa)
Target Compound Data~5.2 pKa
Comparator Or Baseline2-Chlorobenzenethiol (~5.9 pKa)
Quantified Difference0.7 pKa unit reduction (approx. 5-fold increase in acidity)
ConditionsAqueous/organic solvent mixtures at standard temperature

Enables highly chemoselective SNAr and cross-coupling reactions in the presence of base-sensitive functional groups, reducing side reactions during scale-up.

Ortho-Chloro Regioselectivity
Head-to-head
Target isomer: polyfluoro-2,3-dihydrobenzo[b]thiophene
4-Cl isomer: perfluoroindane
Enables predictable dihydrobenzothiophene scaffold synthesis.
Co-pyrolysis with tetrafluoroethylene; exclusive product differentiation.

Oxidative Stability and Disulfide Resistance

Electron-rich and neutral thiophenols are notoriously prone to oxidative dimerization into disulfides upon exposure to atmospheric oxygen. The strong electron deficiency of 2-chloro-5-(trifluoromethyl)benzenethiol reduces the electron density on the sulfur atom, drastically slowing the rate of auto-oxidation compared to unsubstituted benzenethiol [1]. This stabilization allows for handling under standard atmospheric conditions for brief periods without significant degradation [2].

Evidence DimensionResistance to Auto-oxidation
Target Compound DataHigh stability (minimal disulfide formation in ambient air over standard handling times)
Comparator Or BaselineBenzenethiol (rapid dimerization to diphenyl disulfide)
Quantified DifferenceSignificantly extended benchtop handling time without inert atmosphere
ConditionsAmbient atmospheric exposure during reagent weighing and transfer

Lowers manufacturing costs and improves batch-to-batch reproducibility by minimizing reagent loss to disulfide byproducts.

Halogen Effect on Acidity
Class-level
Estimated higher pKa (less acidic) vs. 2-fluoro analogue; lower nucleophilicity expected.
May offer greater chemoselectivity in multi-step synthesis.
Based on structure-acidity models; direct pKa data not available.

Regiocontrol in Electrophilic Cyclization

In downstream syntheses requiring electrophilic aromatic substitution, such as the formation of tricyclic scaffolds, the ortho-chloro group acts as a critical blocking agent. While 3-(trifluoromethyl)benzenethiol can yield a mixture of ortho/para cyclization products, 2-chloro-5-(trifluoromethyl)benzenethiol forces substitution to the single available, less hindered position, driving regioselectivity to >95% [1].

Evidence DimensionCyclization Regioselectivity
Target Compound Data>95% single regioisomer
Comparator Or Baseline3-(trifluoromethyl)benzenethiol (mixed regioisomers, often <70% major product)
Quantified Difference>25% improvement in target regioisomer yield
ConditionsStrong acid-catalyzed or Lewis acid-mediated intramolecular cyclization

Eliminates the need for expensive, solvent-intensive chromatographic separations of regioisomers in API manufacturing.

C–X Bond Strength
Class-level
C–Cl BDE ≈ 399 kJ/mol
C–Br BDE ≈ 337 kJ/mol
Δ ≈ 62 kJ/mol
Supports orthogonal reactivity: C–Cl remains inert under mild cross-coupling.
Gas-phase thermochemical data; solvent effects may apply.

Lipophilicity Boost in Thioether Scaffolds

The incorporation of the trifluoromethyl group provides a predictable and significant boost to the lipophilicity of the resulting molecule. When 2-chloro-5-(trifluoromethyl)benzenethiol is used to form a thioether linkage, it contributes approximately +0.8 to +1.0 log units to the overall partition coefficient (LogP) compared to a simple chlorophenyl thioether [1].

Evidence DimensionScaffold LogP Contribution
Target Compound DataHigh lipophilic contribution (+ CF3 effect)
Comparator Or Baseline2-Chlorobenzenethiol (baseline lipophilicity)
Quantified Difference+0.8 to +1.0 LogP units
ConditionsIn silico and experimental partition coefficient modeling of resulting thioethers

Crucial for medicinal chemists aiming to optimize membrane permeability and bioavailability in hit-to-lead optimization phases.

High-Lipophilicity Thioether APIs

Due to its significant LogP contribution and mild-base processability, this compound is ideal for synthesizing thioether-linked pharmaceuticals where enhanced membrane permeability or blood-brain barrier (BBB) penetration is required [1]. Its use allows for late-stage thioetherification without degrading sensitive core structures.

Regioselective Fused Heterocycle Synthesis

The ortho-chloro blocking group makes this material the precursor of choice for synthesizing complex benzothiazines or thioxanthone derivatives [2]. It ensures high regioselectivity during intramolecular cyclization, streamlining the scale-up process by avoiding complex isomer separations.

Advanced Agrochemical Development

The robust oxidative stability and the metabolic resistance imparted by the CF3 group make this compound highly suitable for the development of next-generation pesticides and herbicides [3]. The resulting thioether linkages exhibit superior environmental stability compared to non-fluorinated analogs.

Application Fit

Application
Selection Property
Validation Focus
Benzothiazine scaffold synthesis
Regiospecific 2-chloro-5-CF₃ pattern
Ortho-chloro directed brominative cyclization
Heterocyclic S-arylation
Thiol nucleophilicity
Chemoselective S-functionalization on pyrimidine core
Metalloenzyme model ligand
Electron-withdrawing CF₃ stabilization
Metal-thiolate complex stability and further derivatization
Orthogonal multi-step synthesis
C–Cl bond inertness under mild conditions
Selective thiol modification without C–Cl activation

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

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